2-((4-(Indolin-1-yl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Description
The compound contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized through various chemical reactions . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Scientific Research Applications
Synthesis and Structural Analysis
1,3-Dipolar Cycloaddition Reaction
A method for synthesizing novel spiro [indolin–oxadiazol] derivatives through 1,3-dipolar cycloaddition reactions of nitrile oxides and isatin imine has been developed. This process involves classical or microwave irradiation conditions, yielding products with confirmed structures via elemental analysis, IR, 1H NMR, 13C NMR, and Mass spectral data (Souzangarzadeh, 2016).
Crystal Structure Determination
The crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was elucidated, showcasing its crystallization from a methanol and chloroform solvent mixture. This study highlights the compound's triclinic system and provides detailed unit-cell parameters (Parthasarathy et al., 2006).
Potential Biological Activities
Antibacterial, Antifungal, and Anti-tubercular Agents
Tetrahydropyrimidine–isatin hybrids have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. This research indicates the potential of these compounds as therapeutic agents against various microbial infections (Akhaja & Raval, 2012).
Antimicrobial Activities
The synthesis of new indole derivatives using a one-pot multicomponent reaction has shown significant antiproliferative activity towards both normal and cancer cell lines. These findings suggest the promise of indole derivatives in cancer treatment due to their ability to induce cell death in cancer cells while having minimal effects on normal cells (Fawzy et al., 2018).
Antiprotozoal Activity
Aza-analogues of furamidine have been synthesized and evaluated for their antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. Some compounds were found to be highly effective, highlighting the potential of these substances in treating protozoal infections (Ismail et al., 2003).
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-11-16(20(21,22)23)15(12-24)19(25-13)28-10-4-7-18(27)26-9-8-14-5-2-3-6-17(14)26/h2-3,5-6,11H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYGKCZOKNFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)N2CCC3=CC=CC=C32)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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